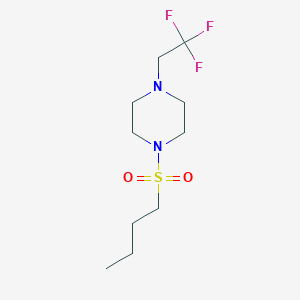

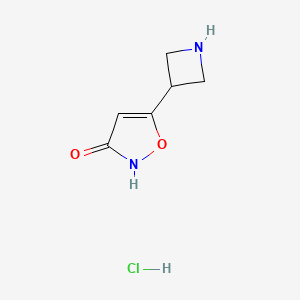

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as BTP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BTP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities. BTP has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of novel drugs.

Scientific Research Applications

Analytical Methods Development

A study conducted by Kline, Kusma, and Matuszewski (1999) described a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method involves automated pre-column chemical derivatization followed by high-performance liquid chromatography with fluorescence detection. Although not directly referencing 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, the described compound shares structural similarities, emphasizing the importance of analytical chemistry in understanding such molecules' pharmacokinetics and dynamics in biological systems (W. Kline et al., 1999).

Enzymatic Studies

Research by Hvenegaard et al. (2012) investigated the metabolic pathways of a novel antidepressant, Lu AA21004, highlighting the enzymatic processes involving cytochrome P450 and other enzymes. This study reflects the broader application of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine derivatives in understanding drug metabolism and the role of enzymes in drug biotransformation (Mette G. Hvenegaard et al., 2012).

Receptor Antagonism

Borrmann et al. (2009) developed and characterized adenosine A2B receptor antagonists, including a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds demonstrate the utility of piperazine derivatives in receptor binding studies, providing insight into molecular interactions that underpin receptor antagonism and potential therapeutic targets (T. Borrmann et al., 2009).

Chemical Synthesis and Characterization

Shainyan et al. (2008) explored the stereodynamic behavior of 1,4-diheterocyclohexanes, including derivatives of 1-(trifluoromethylsulfonyl)piperazine. Their work on the Perlin effect and conformer preferences in such compounds sheds light on the complex interactions within molecules and the impact of structural modifications on their physical and chemical properties (B. Shainyan et al., 2008).

Anticancer Activity

Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of human breast cancer cell proliferation. This research signifies the application of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine derivatives in oncology, contributing to the development of new chemotherapeutic agents (C. Ananda Kumar et al., 2007).

properties

IUPAC Name |

1-butylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3N2O2S/c1-2-3-8-18(16,17)15-6-4-14(5-7-15)9-10(11,12)13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYZAFPHSIHWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

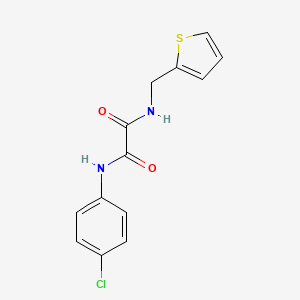

![4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772635.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)

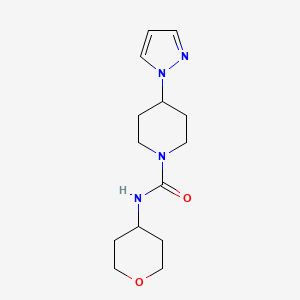

![2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2772638.png)

![7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2772643.png)

![5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2772646.png)

![N-(4-bromo-2-fluorophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2772647.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)

![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)

![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)